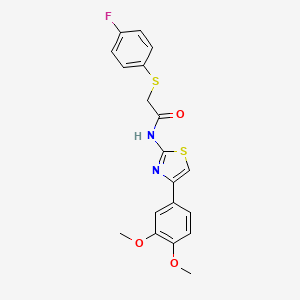

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-24-16-8-3-12(9-17(16)25-2)15-10-27-19(21-15)22-18(23)11-26-14-6-4-13(20)5-7-14/h3-10H,11H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNBYWSKDFBSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses its synthesis, biological mechanisms, and the results of various studies that highlight its efficacy against cancer and other diseases.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C23H20N2O3S

- CAS Number : 476210-48-7

The structure features a thiazole ring, a dimethoxyphenyl group, and a fluorophenyl thioacetamide moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : Research has shown that this compound can induce apoptosis in various cancer cell lines. This process is critical for eliminating cancer cells and is often activated through mitochondrial pathways.

- Autophagy Modulation : In addition to apoptosis, it has been observed to modulate autophagy, a cellular degradation pathway that can contribute to cell death in cancer cells.

- Targeting Specific Enzymes : The thiazole ring is known to enhance binding affinity to certain enzymes or receptors involved in tumor growth and proliferation.

Anticancer Activity

A significant study evaluated the efficacy of the compound against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML). The results indicated:

- In Vitro Potency : The compound displayed high potency against both sensitive and resistant cancer cell lines.

- Mechanism of Action : It was found to lead to cell death via apoptosis and autophagy induction, with effective pharmacokinetic properties .

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Melanoma | 6.5 | Apoptosis & Autophagy |

| Chronic Myeloid Leukemia | 7.2 | Apoptosis & Autophagy |

| Pancreatic Cancer | 8.0 | Apoptosis & Autophagy |

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity:

- Bacterial Inhibition : Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Mechanism : The presence of electron-donating groups enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death .

Case Studies

- Study on Melanoma Cells :

- Chronic Myeloid Leukemia (CML) :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Substituents

The target compound shares a thiazole-acetamide backbone with several derivatives documented in the evidence. Key structural differences lie in the substituents on the thiazole ring and acetamide side chain, which influence physicochemical properties and biological activity. Below is a comparative analysis:

*Calculated based on molecular formula.

Physicochemical Properties

- Melting Points: Piperazine-containing analogs (e.g., compound 20) exhibit lower melting points (269–270°C) compared to non-piperazine derivatives (e.g., compound 30 at 328–329°C), suggesting that rigid substituents like piperazine may reduce crystallinity .

- Molecular Weight : The target compound (~437 g/mol) falls within the range of bioactive thiazole derivatives (410–470 g/mol), aligning with Lipinski’s rule of five for drug-likeness .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, and how is purity ensured?

Methodological Answer: The compound is synthesized via a multi-step procedure. A key step involves coupling a 2-amino-4-(3,4-dimethoxyphenyl)thiazole intermediate with a chloroacetamide derivative bearing the 4-fluorophenylthio group. Refluxing in acetone with a base like K₂CO₃ facilitates nucleophilic substitution (thioether formation) . Purity is validated using HPLC (>95%) and recrystallization from ethanol. Structural confirmation relies on ¹H/¹³C NMR, where aromatic protons (δ 6.62–7.37 ppm) and methoxy groups (δ 3.20–3.97 ppm) are diagnostic .

Q. How do researchers confirm the molecular structure of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) provides exact mass validation (e.g., m/z 455.0988 for C₂₀H₁₇N₅O₄S₂) . NMR spectroscopy identifies functional groups: the thiazole CH proton appears as a singlet (δ ~6.62 ppm), while the acetamide NH proton is observed at δ 13.35 ppm. X-ray crystallography (if crystals are obtained) resolves bond lengths and angles, with dihedral angles between aromatic rings (~86.8°) confirming steric interactions .

Q. What solvent systems are effective for purification?

Methodological Answer: Ethanol or aqueous ethanol (80% v/v) is commonly used for recrystallization. Column chromatography with silica gel and ethyl acetate/hexane (3:7) gradients removes byproducts. TLC (Rf ~0.5 in ethyl acetate) monitors reaction progress .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

Methodological Answer: Single-crystal X-ray diffraction reveals intramolecular interactions (e.g., S···O contacts of 2.68 Å) and packing motifs (e.g., inversion dimers with R₂²(8) graph-set notation). These data validate DFT-calculated conformations and explain deviations in bioactivity due to crystal packing effects . Hydrogen-bonding networks (N–H···O and C–H···O) stabilize the 3D lattice, which impacts solubility and stability .

Q. What strategies are used to analyze structure-activity relationships (SAR) for acetylcholinesterase inhibition?

Methodological Answer: Comparative assays with analogs (e.g., varying substituents on the thiazole or phenyl rings) identify critical pharmacophores. For example, replacing 3,4-dimethoxy with nitro groups reduces activity, highlighting the importance of electron-donating groups. IC₅₀ values from Ellman’s assay (using donepezil as a control) correlate with computational docking scores (AutoDock Vina) at the acetylcholinesterase active site .

Q. How do researchers address contradictory bioactivity data across cell lines?

Methodological Answer: Contradictions may arise from cell-specific uptake or off-target effects. Dose-response curves (0.1–100 µM) in multiple lines (e.g., HT-29 vs. MCF-7) clarify selectivity. Flow cytometry (Annexin V/PI staining) distinguishes apoptosis from necrosis. Synergy studies (e.g., with cisplatin) and ROS detection (DCFH-DA probe) further dissect mechanisms .

Q. What advanced spectroscopic techniques resolve ambiguous NMR signals in crowded regions?

Methodological Answer: ¹H-¹³C HSQC and HMBC NMR experiments assign overlapping aromatic protons. For example, HMBC correlations between the thiazole C-2 (δ 151.7 ppm) and adjacent NH proton (δ 13.35 ppm) confirm connectivity. Variable-temperature NMR (VT-NMR) reduces signal broadening caused by rotational hindrance .

Q. How is the compound’s stability under physiological conditions assessed?

Methodological Answer: Simulated gastric fluid (SGF, pH 1.2) and phosphate buffer (PBS, pH 7.4) incubations (37°C, 24 hrs) followed by LC-MS/MS quantify degradation products. Stability is enhanced by the 3,4-dimethoxy groups, which resist oxidation compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.